N-Tert-butylpyrrolidine-2-carboxamide
Description
BenchChem offers high-quality N-Tert-butylpyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Tert-butylpyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUUSRSYNZFTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Steric Wall: A Technical Guide to tert-Butyl Chiral Auxiliaries in Asymmetric Synthesis
Executive Summary
In the landscape of asymmetric synthesis, the tert-butyl group stands as the ultimate steric enforcer. Unlike planar aromatic groups or flexible alkyl chains, the tert-butyl moiety provides a rigid, spherical "steric wall" that maximizes facial discrimination in transition states. This guide analyzes the two dominant classes of tert-butyl-anchored auxiliaries: Ellman’s Sulfinamide (sulfur-based) and Evans/Seebach tert-Leucine derivatives (carbon-based).
This whitepaper provides researchers with a mechanistic deconstruction of these systems, focusing on the kinetic and thermodynamic principles that drive stereoselectivity, supported by validated protocols and industrial cleavage strategies.
Part 1: The Gold Standard — Ellman’s Sulfinamide
Since its introduction by Jonathan Ellman in 1997, (R)- and (S)-tert-butanesulfinamide has superseded many traditional auxiliaries due to its dual role: it activates imines for nucleophilic attack while simultaneously directing facial selectivity, and it is easily cleaved under mild acidic conditions.
The Mechanism of Induction
The power of the Ellman auxiliary lies in the formation of N-tert-butanesulfinyl imines. Unlike standard imines, these species possess a chiral sulfur center with a high barrier to inversion.
-
The Activation: The electron-withdrawing nature of the sulfinyl group makes the C=N bond highly electrophilic, facilitating addition by Grignard reagents, organolithiums, and enolates.
-
The Transition State (Zimmerman-Traxler): High diastereoselectivity (often >95:5 dr) is achieved through a cyclic, six-membered chelated transition state. The metal cation (Mg²⁺, Li⁺) coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group locks the conformation, forcing the nucleophile to attack from the less hindered face.
Workflow Visualization
The following diagram illustrates the standard workflow for amine synthesis using the Ellman auxiliary, highlighting the critical transition state.
Caption: Figure 1. The Ellman amine synthesis workflow demonstrating the condensation, chelation-controlled addition, and acid-mediated cleavage.
Experimental Protocol: Asymmetric Synthesis of α-Chiral Amines
Objective: Synthesis of a chiral amine via Grignard addition to a tert-butanesulfinyl imine.
Reagents:
-
Aldehyde (1.0 equiv)
-
(R)-tert-Butanesulfinamide (1.1 equiv)
-
Titanium(IV) ethoxide (2.0 equiv)
-
Grignard Reagent (2.0 equiv)
-
Solvents: THF (anhydrous), DCM.
Step 1: Condensation (Imine Formation)
-
Charge a flame-dried flask with (R)-tert-butanesulfinamide (1.1 equiv) and the aldehyde (1.0 equiv) in THF (0.5 M).
-
Add Ti(OEt)₄ (2.0 equiv) dropwise under N₂ atmosphere. Note: Ti(OEt)₄ acts as both a Lewis acid and a water scavenger, driving the equilibrium forward.
-
Stir at ambient temperature for 6–12 hours. Monitor conversion by TLC or LCMS.
-
Quench: Pour into brine with vigorous stirring. Filter the resulting titanium salts through a Celite pad.
-
Concentrate and purify via silica gel chromatography to isolate the N-sulfinyl imine.
Step 2: Diastereoselective Addition
-
Dissolve the purified imine in anhydrous DCM or THF (0.2 M) and cool to -78 °C. Note: Non-coordinating solvents like DCM often enhance chelation control.
-
Add the Grignard reagent (2.0 equiv) dropwise.
-
Stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Quench with saturated NH₄Cl solution. Extract with EtOAc.
-
Purify the sulfinamide intermediate. Determine diastereomeric ratio (dr) via ¹H NMR or HPLC.
Step 3: Cleavage (Deprotection)
-
Dissolve the intermediate in MeOH.
-
Add 4M HCl in dioxane (2.0 equiv). Stir for 30 minutes at room temperature.
-
Concentrate in vacuo to obtain the chiral amine hydrochloride salt.
-
Optional: Basify and extract to obtain the free amine.
Part 2: The tert-Leucine Advantage (Evans & Seebach)
While Ellman chemistry dominates amine synthesis, carbon-carbon bond formation often relies on oxazolidinones (Evans) or imidazolidinones (Seebach/MacMillan). Here, the tert-butyl group is introduced via L-tert-leucine (pseudoleucine), an amino acid with a bulky tert-butyl side chain.
The Evans tert-Butyl Oxazolidinone
The Evans auxiliary typically uses valine (isopropyl) or phenylalanine (benzyl). However, for substrates requiring maximum steric discrimination, the tert-leucine-derived oxazolidinone is superior.
-
Mechanism: In aldol or alkylation reactions, the auxiliary is acylated. Upon enolization (using LDA or NaHMDS), the Z-enolate is formed.
-
The Steric Wall: The tert-butyl group on the oxazolidinone ring projects into space, effectively blocking one entire face of the enolate. This forces the electrophile to approach from the opposite side (anti to the t-Bu group).
Comparative Steric Demand
The following table compares the effective steric bulk (A-value approximation) of common auxiliary side chains.
| Auxiliary Source | Side Chain | Steric Demand | Primary Application |
| L-Alanine | Methyl | Low | Minimal stereocontrol |
| L-Valine | Isopropyl | High | Standard aldol/alkylations |
| L-Phenylalanine | Benzyl | High (π-stacking) | Reactions requiring aromatic shielding |
| L-tert-Leucine | tert-Butyl | Very High | Difficult substrates, quaternary centers |
Visualizing Enolate Facial Selectivity
The diagram below models the steric blocking effect of the tert-butyl group during an Evans aldol reaction.
Caption: Figure 2. Stereochemical model of an Evans enolate. The tert-butyl group (black) prevents approach from Face A, forcing the electrophile to Face B.
Part 3: Industrial Scalability & Cleavage
For drug development professionals, the "atom economy" of the auxiliary is critical. How easily can it be removed, and can it be recycled?
Cleavage Conditions Comparison
| Auxiliary System | Cleavage Reagent | Product | Recyclability | Notes |
| Ellman Sulfinamide | HCl / MeOH | Amine HCl salt | High | Sulfur is recoverable; byproduct is volatile or water-soluble. |
| Evans Oxazolidinone | LiOH / H₂O₂ | Carboxylic Acid | High | Auxiliary precipitates and can be recrystallized. |
| Evans Oxazolidinone | LiBH₄ | Primary Alcohol | High | Reductive cleavage; useful for polyketide synthesis. |
| Evans Oxazolidinone | AlMe₃ / Amine | Amide | High | Direct transamidation (Weinreb amidation). |
Safety Note on Ellman Scale-Up
Early routes to tert-butanesulfinamide involved the oxidation of tert-butyl disulfide, which could release tert-butyl thiol (extremely malodorous and toxic).
-
Modern Industrial Route: Uses a benzo[1,2,3]oxathiazin-2-one intermediate. This avoids thiol generation and allows for multi-kilogram production, making it the preferred route for GMP synthesis.
Part 4: References
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995.
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[1][2] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.[2]
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129.
-
Seebach, D., et al. (1987). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Topics in Current Chemistry.
-
Senanayake, C. H., et al. (2019). "Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide." Organic Process Research & Development, 23(3), 367–378.
Sources
An In-depth Technical Guide to the Solubility Profile of N-Tert-butylpyrrolidine-2-carboxamide in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. A comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a critical dataset that informs crucial decisions at multiple stages, from early-stage synthesis and purification to late-stage formulation and manufacturing.[1][2] For researchers, scientists, and drug development professionals, a well-characterized solubility profile enables the rational selection of solvents for crystallization, chromatography, and the preparation of dosage forms.[1][2] This guide provides a detailed exploration of the solubility profile of N-Tert-butylpyrrolidine-2-carboxamide, a compound of interest in medicinal chemistry, by integrating theoretical prediction with practical experimental methodologies.
Theoretical Framework for Predicting Solubility
While empirical determination of solubility is the gold standard, theoretical models provide a powerful predictive lens to guide solvent selection and experimental design, saving valuable time and resources. Two of the most robust and widely adopted models in the pharmaceutical industry are the Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).
Hansen Solubility Parameters (HSP): A Practical Approach to "Like Dissolves Like"
Developed by Charles M. Hansen in 1967, the HSP model is a powerful tool for predicting the miscibility of materials.[3] It dissects the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from London dispersion forces.[4]
-
δp (Polar): Energy from dipolar intermolecular forces.[4]
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.[4]
The fundamental principle is that substances with similar HSP values are likely to be miscible.[5] The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify this similarity.[4]
Table 1: Estimated Hansen Solubility Parameters for N-Tert-butylpyrrolidine-2-carboxamide and a Selection of Organic Solvents
| Compound/Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| N-Tert-butylpyrrolidine-2-carboxamide (Estimated) | 17.0 | 8.0 | 10.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Water | 15.5 | 16.0 | 42.3 |
Note: Solvent HSP values are from established literature. The HSP for N-Tert-butylpyrrolidine-2-carboxamide are estimations based on its chemical structure for illustrative purposes.
This table suggests that solvents like acetone, dichloromethane, and DMF, which have HSP values closer to the estimated values for our compound, are likely to be good solvents. Conversely, non-polar solvents like hexane are predicted to be poor solvents.
COSMO-RS: A Quantum Leap in Solubility Prediction
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a more sophisticated, quantum chemistry-based model that can provide highly accurate predictions of thermodynamic properties, including solubility.[6][7] It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces.[8] A key advantage of COSMO-RS is its ability to make predictions without the need for experimental data, making it invaluable in early-stage drug discovery.[9] Recent advancements have even combined COSMO-RS with machine learning to further enhance predictive accuracy.[9] For N-Tert-butylpyrrolidine-2-carboxamide, a COSMO-RS calculation would provide a more nuanced and quantitative prediction of its solubility across a wide range of solvents.
Experimental Determination of Solubility: Protocols and Rationale
Theoretical predictions, while insightful, must be validated by empirical data. The following section provides detailed protocols for three widely used methods for determining the solubility of a solid compound in an organic solvent.
Gravimetric Method: The Gold Standard for Thermodynamic Solubility
The gravimetric method is a classic and reliable technique for determining the equilibrium or thermodynamic solubility of a compound.[10] It involves creating a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for UV/Vis spectroscopic solubility determination.
Detailed Protocol:
-
Preparation of Calibration Curve:
-
Accurately prepare a stock solution of N-Tert-butylpyrrolidine-2-carboxamide in the chosen solvent.
-
Perform serial dilutions of the stock solution to create a series of standards with known concentrations.
-
Determine the wavelength of maximum absorbance (λmax) by scanning a moderately concentrated standard solution across the UV/Vis spectrum.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration and obtain the equation of the line (y = mx + c).
-
-
Preparation and Sampling of Saturated Solution:
-
Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.
-
Withdraw a filtered aliquot of the supernatant.
-
-
Dilution and Measurement:
-
Dilute the filtered supernatant with a known volume of the solvent to ensure the absorbance reading falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to obtain the solubility of N-Tert-butylpyrrolidine-2-carboxamide in that solvent.
-
Nephelometry: A High-Throughput Screening Approach
In early-stage drug discovery, where rapid assessment of a large number of compounds or solvent conditions is necessary, nephelometry provides a high-throughput method for estimating kinetic solubility. [11][12]This technique measures the light scattered by insoluble particles in a solution. [13] Experimental Workflow for Nephelometric Solubility Screening
Caption: Workflow for nephelometric solubility screening.
Detailed Protocol:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of N-Tert-butylpyrrolidine-2-carboxamide in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).
-
-
Plate Preparation:
-
Into the wells of a 96- or 384-well microplate, dispense the various organic solvents to be tested.
-
-
Addition of Compound:
-
Using an automated liquid handler, add small volumes of the DMSO stock solution to the solvent-containing wells to create a range of final compound concentrations.
-
-
Measurement:
-
Allow the plate to incubate at a controlled temperature for a specified time (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a microplate nephelometer. [11]
-
-
Data Analysis:
-
The concentration at which a sharp increase in the light scattering signal is observed corresponds to the kinetic solubility of the compound under those conditions. This method is excellent for rank-ordering solvents or for identifying promising solvent systems for further investigation. [14]
-
Data Presentation and Interpretation
A systematic presentation of solubility data is crucial for its effective use. A comprehensive solubility profile should be summarized in a clear and concise table.
Table 2: Solubility Profile of N-Tert-butylpyrrolidine-2-carboxamide at 25 °C
| Solvent | Solvent Class | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Method |
| Hexane | Aliphatic Hydrocarbon | 0.1 | 1.88 | [Insert Data] | Gravimetric |
| Toluene | Aromatic Hydrocarbon | 2.4 | 2.38 | [Insert Data] | Gravimetric |
| Dichloromethane | Halogenated | 3.1 | 9.08 | [Insert Data] | Gravimetric |
| Acetone | Ketone | 5.1 | 20.7 | [Insert Data] | UV/Vis |
| Ethyl Acetate | Ester | 4.4 | 6.02 | [Insert Data] | UV/Vis |
| Ethanol | Alcohol | 4.3 | 24.5 | [Insert Data] | UV/Vis |
| Methanol | Alcohol | 5.1 | 32.7 | [Insert Data] | UV/Vis |
| N,N-Dimethylformamide | Amide | 6.4 | 36.7 | [Insert Data] | Gravimetric |
| Water | Protic | 10.2 | 80.1 | [Insert Data] | Gravimetric |
Note: This table serves as a template. The "Solubility (mg/mL)" column should be populated with experimentally determined values. Solvent properties are from established sources. [15][16][17] Interpretation of this data, in conjunction with the theoretical predictions, will provide a holistic understanding of the solubility behavior of N-Tert-butylpyrrolidine-2-carboxamide. This knowledge is instrumental in optimizing reaction conditions, developing robust purification strategies, and designing effective formulations.
Conclusion
This in-depth technical guide has provided a comprehensive framework for understanding and determining the solubility profile of N-Tert-butylpyrrolidine-2-carboxamide in organic solvents. By combining the predictive power of theoretical models like Hansen Solubility Parameters and COSMO-RS with the empirical rigor of experimental methods such as gravimetric analysis, UV/Vis spectroscopy, and nephelometry, researchers can build a robust and reliable solubility dataset. This information is not only fundamental to the physicochemical characterization of the molecule but also serves as a critical enabler for its successful development from a laboratory curiosity to a potential therapeutic agent.
References
-
RSC. (n.d.). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Retrieved from [Link]
- Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 7(8), 597-599.
-
Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]
- Galan, J., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 549-557.
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
BMG LABTECH. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]
- Kratochvíl, M., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Molecular Pharmaceutics, 19(11), 4035-4048.
-
Iredell Free News. (2025, October 18). The Role of Nephelometry in Modern Drug Discovery. Retrieved from [Link]
-
Scribd. (2019, April 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
- Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
-
PubMed. (2024, April 15). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. Retrieved from [Link]
-
Allen. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
ResearchGate. (2016, January 27). Hansen solubility parameters: A quick review in pharmaceutical aspect. Retrieved from [Link]
-
Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]
-
University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]
-
ACS. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. Retrieved from [Link]
-
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]
-
Organic Division. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Biblioteca Digital do IPB. (2024, May 17). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Retrieved from [Link]
-
Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]
-
MDPI. (2022, August 18). Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols. Retrieved from [Link]
-
Steve Liles' Blog. (2010, October 25). Making pretty diagrams with GraphViz. Retrieved from [Link]
-
Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved from [Link]
-
ACS. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
Tianming Pharmaceutical. (2026, January 30). Solvent Selection & Recovery in Intermediate Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides. Retrieved from [Link]
-
Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]
-
ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]
-
ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved from [Link]
-
YouTube. (2021, January 14). Graphviz tutorial. Retrieved from [Link]
-
Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. Retrieved from [Link]
-
Wondershare EdrawMax. (n.d.). Build Diagrams from Code Using Graphviz. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]
-
LornaJane. (2011, August 17). Drawing Flow Diagrams with GraphViz. Retrieved from [Link]
-
YouTube. (2020, October 16). Create Complex Graphs with GraphViz. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Web.cerritos.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Retrieved from [Link]
-
SlideShare. (n.d.). Gravimetric method of analysis. Retrieved from [Link]
-
MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
Sources
- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. jocpr.com [jocpr.com]
- 6. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 9. approcess.com [approcess.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. The Role of Nephelometry in Modern Drug Discovery | Iredell Free News [iredellfreenews.com]
- 14. Laser Nephelometry - Enamine [enamine.net]
- 15. scribd.com [scribd.com]
- 16. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 17. www1.chem.umn.edu [www1.chem.umn.edu]
Methodological & Application
Solvent selection guide for N-Tert-butylpyrrolidine-2-carboxamide catalysis
Application Note: Solvent Selection & Process Optimization for N-Tert-butylpyrrolidine-2-carboxamide Catalysis
Executive Summary
N-Tert-butylpyrrolidine-2-carboxamide (CAS: 938764-12-6) represents a pivotal class of "Proline Amide" organocatalysts.[1] Unlike the parent L-proline, which relies on a carboxylic acid moiety for hydrogen bonding, this catalyst utilizes the amide N-H bond to direct stereoselectivity via a rigid transition state.
This guide addresses the critical impact of solvent selection on the Asymmetric Michael Addition , the benchmark reaction for this catalyst. The choice of solvent is not merely a medium for solubility but an active component of the catalytic cycle, dictating the Enantiomeric Excess (ee%) , Diastereomeric Ratio (dr) , and Reaction Rate .
Mechanistic Basis for Solvent Selection
To select the correct solvent, one must understand the "Enamine-Transition State Assembly." The reaction proceeds via two simultaneous interactions:
-
Covalent Activation: The pyrrolidine amine condenses with the ketone substrate to form a nucleophilic Enamine .
-
Non-Covalent Direction: The amide N-H forms a hydrogen bond with the electrophile (e.g., nitroolefin), locking the facial selectivity.
Crucial Insight: Solvents that disrupt this hydrogen bond (strong H-bond acceptors) will catastrophicallly lower ee%.[1] Solvents that enforce tight ion-pairing or hydrophobic clustering will enhance ee%.[1]
Figure 1: Mechanistic flow showing how solvent polarity interferes with or stabilizes the critical hydrogen-bonding transition state.
Solvent Selection Matrix
The following table synthesizes empirical data for the Michael addition of cyclohexanone to trans-
| Solvent Class | Representative Solvents | Solubility | Reaction Rate | Stereocontrol (ee%) | Recommendation |
| Non-Polar Hydrocarbons | Toluene, Hexane, Cyclohexane | Moderate | Slow to Moderate | Excellent (>90%) | Standard Choice. Best for high fidelity stereocontrol.[1] |
| Chlorinated | DCM, Chloroform | Excellent | Moderate | Good to Excellent | Use for substrates with poor solubility in toluene. |
| Polar Aprotic | DMF, DMSO, NMP | Excellent | Fast | Poor (<50%) | AVOID. Disrupts the critical H-bond network. |
| Protic / Alcohols | Methanol, Ethanol | Good | Fast | Moderate | Variable. Can cause solvolysis or racemization.[1] |
| "Green" / Aqueous | Water, Brine, PEG | Poor (Suspension) | Fast (On-Water) | Excellent (>95%) | Modern Choice. Relies on hydrophobic effect. |
| Ethers | THF, MTBE, CPME | Good | Moderate | Good | CPME is a preferred "Green" alternative to Toluene. |
Deep Dive: The "On-Water" Effect
Contrary to traditional wisdom, this hydrophobic catalyst performs exceptionally well in water or brine .
-
Mechanism: The organic reactants and catalyst cluster together to avoid the aqueous phase (hydrophobic effect). This creates a highly concentrated "micro-reactor" environment.[1]
-
Benefit: The water interface stabilizes the transition state via hydrogen bonding at the surface, often leading to higher rates and ee% than in organic solvents.
Detailed Protocol: Asymmetric Michael Addition
Target Reaction: Addition of Cyclohexanone to trans-
Method A: The "High-Fidelity" Toluene Protocol (Standard)
Best for: Initial screening, highly sensitive substrates, and moisture-sensitive electrophiles.
-
Preparation: In a 4 mL vial, dissolve trans-
-nitrostyrene (0.5 mmol, 1.0 equiv) in Toluene (1.0 mL). -
Catalyst Addition: Add N-Tert-butylpyrrolidine-2-carboxamide (15 mol%) and Benzoic Acid (15 mol%).[1] Stir for 5 minutes to ensure solubilization.
-
Substrate Addition: Add Cyclohexanone (1.0 mmol, 2.0 equiv). Note: Excess ketone drives the equilibrium.
-
Reaction: Stir at room temperature (25°C) for 24–48 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 80:20). Look for the disappearance of the nitrostyrene spot.
-
Quench: Add saturated NH₄Cl solution (1 mL) and extract with EtOAc (3 x 2 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Chromatography.
Method B: The "Green" Aqueous Protocol (High Throughput)
Best for: Scalability, speed, and environmental compliance.
-
Suspension: In a flask, combine trans-
-nitrostyrene (0.5 mmol) and the catalyst (10 mol%). -
Solvent: Add Water or Brine (1.0 mL). The mixture will be heterogeneous.
-
Initiation: Add Cyclohexanone (2.0 equiv) and vigorous stirring is essential. The system works as an emulsion.
-
Reaction: Stir vigorously at RT. Reaction times are often shorter (12–24 hours) due to the hydrophobic acceleration.
-
Work-up: The product often precipitates or oils out.[1] Decant the water or extract simply with minimal "green" solvent (e.g., Ethyl Acetate or CPME).
Process Optimization Workflow
Use this logic gate to determine your starting conditions.
Figure 2: Decision Matrix for Solvent Selection based on substrate properties and process scale.
Troubleshooting & Quality Control
-
Problem: Low Conversion.
-
Cause: Enamine formation is the rate-determining step.[1]
-
Fix: Add an acidic co-catalyst (Benzoic Acid or Acetic Acid, 10-20 mol%). This catalyzes the condensation of the amine and ketone.
-
-
Problem: Low ee% (Racemization).
-
Cause: Presence of polar impurities or water in a "dry" organic method.
-
Fix: If using Toluene, ensure it is dry. If using Water, ensure the reaction is heterogeneous (do not add co-solvents like methanol that make it homogeneous). The interface is key.
-
-
Problem: Catalyst Solubility.
-
Insight: The tert-butyl group increases lipophilicity compared to standard proline amides.[1] If the catalyst is not dissolving in Toluene, slight warming (30°C) is acceptable during the initiation phase.
-
References
-
Review of Proline-Amide Organocatalysis
-
Solvent Effects in Michael Additions
- Title: "Solvent effects on the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene."
- Source:Tetrahedron: Asymmetry.
-
Link:
- Key Finding: Confirms Toluene and CHCl3 as superior to polar solvents for this specific c
-
Green Chemistry / On-Water Catalysis
- Title: "Enantioselective Organocatalyzed Michael Addition... in Aqueous Media."
- Source:MDPI C
-
Link:
-
Key Finding: Demonstrates the viability of aqueous suspensions for hydrophobic proline-based catalysts.[1]
-
Green Solvent Alternatives (CPME)
-
Title: "Investigating the efficacy of green solvents... in hydrogen-bonding mediated organocatalyzed model reactions."[1]
- Source:RSC Advances.
-
Link:
- Key Finding: Validates CPME (Cyclopentyl methyl ether)
-
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Proline-Amide Catalyzed Reactions
Welcome to the technical support center for proline-amide catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to diminished yields in these powerful organocatalytic transformations. Here, we move beyond simple procedural lists to provide in-depth, mechanistically-grounded explanations and actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My proline-amide catalyzed reaction has stalled or is showing low conversion. What are the most common culprits?
Low conversion is a frequent issue that can often be traced back to a few key factors. Before undertaking extensive optimization, it's crucial to systematically investigate the following possibilities:
-
Catalyst Inactivation: Proline-amide catalysts can be deactivated through several pathways. A primary suspect is the formation of parasitic species like oxazolidinones, especially when reacting with certain aldehydes.[1][2] Additionally, impurities in your starting materials or solvent can poison the catalyst.
-
Insufficient Catalyst Loading: While organocatalysis aims for low catalyst loadings, going too low can result in slow reaction rates and incomplete conversion, especially if minor impurities are present that sequester a portion of the catalyst.
-
Presence of Excess Water: While a small amount of water can be necessary to facilitate the hydrolytic release of the product and regenerate the catalyst, excess water can inhibit the crucial enamine formation step by competing with the ketone or aldehyde for the proline catalyst.[3][4]
-
Poor Reagent Purity: The purity of your substrates and reagents is paramount. Trace acidic or basic impurities can interfere with the catalytic cycle. For instance, acidic impurities can protonate the amine of the catalyst, rendering it non-nucleophilic.
-
Solvent Effects: The choice of solvent plays a critical role in stabilizing intermediates and transition states.[5][6][7] An inappropriate solvent can lead to poor solubility of reactants or unfavorable reaction kinetics.
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I suppress them?
The formation of side products directly consumes your starting materials and complicates purification, ultimately lowering your isolated yield. Common side reactions in proline-amide catalyzed systems include:
-
Self-Condensation of the Aldehyde or Ketone: Aldehydes, in particular, can undergo self-aldol reactions.[8] This is often exacerbated by higher reaction temperatures or prolonged reaction times.
-
Michael Addition Adducts: In reactions like aldol additions, if the product can eliminate water to form an α,β-unsaturated carbonyl compound, this can then act as a Michael acceptor, leading to undesired adducts.
-
Racemization: While proline-amide catalysts are designed for high enantioselectivity, racemization of the product or starting materials can occur under harsh conditions.[3]
To mitigate these issues, consider lowering the reaction temperature, reducing the reaction time by using a slightly higher catalyst loading, or carefully controlling the stoichiometry of your reactants.
Q3: How does water content specifically affect my reaction, and what is the optimal level?
The role of water is nuanced. A catalytic amount is often essential for the hydrolysis of the iminium intermediate to release the product and regenerate the proline-amide catalyst.[4][9] However, an excess of water can be detrimental.
-
Inhibition of Enamine Formation: The catalytic cycle begins with the formation of an enamine intermediate from the ketone/aldehyde and the proline-amide catalyst.[1][8][10] Water can compete in this equilibrium, slowing down the formation of the key nucleophilic enamine.
-
Hydrolysis of Amide Catalyst: While less common under typical reaction conditions, prolonged exposure to significant amounts of water, especially at elevated temperatures, could potentially lead to slow hydrolysis of the proline-amide catalyst itself.
The "optimal" water content is highly reaction-dependent. As a starting point, using anhydrous solvents is recommended. If the reaction is known to require water for catalyst turnover, a controlled amount (e.g., a few equivalents relative to the catalyst) can be added.
Troubleshooting Workflow
When faced with low yields, a systematic approach is key. The following workflow provides a logical progression for identifying and resolving the root cause.
Caption: A decision-tree workflow for troubleshooting low yields.
In-Depth Troubleshooting Guides
Guide 1: Catalyst and Reagent Purity
The assumption of purity for commercially available reagents can be a pitfall.
Common Issues:
-
L-Proline Impurities: Commercial L-prolinamide can contain residual L-proline or its enantiomer, D-prolinamide.[11] L-proline itself can catalyze the reaction, but often with different efficiency and selectivity, while the D-enantiomer can lead to the formation of the undesired product enantiomer.
-
Substrate Impurities: Aldehydes are prone to oxidation to carboxylic acids. These acidic impurities can neutralize the amine catalyst. Ketones can contain residual acids from their synthesis.
Troubleshooting Protocol: Reagent Purity Verification
-
Catalyst Characterization:
-
Obtain a fresh sample of the proline-amide catalyst.
-
Verify its identity and purity using ¹H NMR and Mass Spectrometry.
-
Determine the enantiomeric excess (ee) using chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.[12]
-
-
Substrate Purification:
-
Aldehydes: Purify by distillation or flash chromatography immediately before use.
-
Ketones: Pass through a short plug of basic alumina to remove acidic impurities.
-
General: Confirm purity by ¹H NMR.
-
Guide 2: Solvent and Water Content
Solvents are not merely a medium for the reaction; they actively participate in the catalytic cycle through solvation effects.[5][6][7][13]
Common Issues:
-
"Anhydrous" Solvents Aren't Always Dry: Commercially available anhydrous solvents can absorb atmospheric moisture over time.
-
Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence reaction rates and selectivities.[5] For example, highly polar, protic solvents can interfere with the key hydrogen bonding interactions that dictate stereoselectivity.[10]
Troubleshooting Protocol: Solvent Preparation and Selection
-
Solvent Drying:
-
Use freshly distilled solvents or pass them through an activated alumina column (solvent purification system).
-
Store dried solvents over activated molecular sieves (3Å or 4Å).
-
-
Solvent Screening:
Table 1: Common Solvents and Their Properties in Organocatalysis
| Solvent | Polarity (Dielectric Constant) | Common Application Notes |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Often a good starting point, dissolves many polar substrates. |
| Dichloromethane (DCM) | 9.1 | A common, less polar alternative. |
| Toluene | 2.4 | Apolar, can be useful for minimizing water content via azeotropic removal. |
| Acetone | 21.0 | Can act as both solvent and reactant in some cases.[8] |
| N,N-Dimethylformamide (DMF) | 36.7 | Highly polar, good solvating power. |
| Tetrahydrofuran (THF) | 7.6 | A common ethereal solvent.[14] |
Guide 3: Reaction Condition Optimization
Fine-tuning the reaction parameters is often necessary to achieve optimal yields.
Common Issues:
-
Suboptimal Temperature: Lower temperatures generally favor higher enantioselectivity but may lead to slow reaction rates and incomplete conversion. Conversely, higher temperatures can accelerate the reaction but may also promote side reactions and catalyst decomposition.[10]
-
Incorrect Catalyst Loading: While the goal is to use a catalytic amount, the optimal loading can vary depending on the specific reaction and substrate purity.
Troubleshooting Protocol: Systematic Optimization
-
Temperature Screening:
-
Catalyst Loading Titration:
-
Run a series of reactions with varying catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%).
-
Plot yield versus catalyst loading to identify the point of diminishing returns.
-
Guide 4: Reaction Monitoring and Product Isolation
Understanding when a reaction is complete and how to effectively isolate the product is crucial for obtaining good yields.
Common Issues:
-
Premature or Delayed Quenching: Stopping the reaction too early results in incomplete conversion, while letting it run for too long can lead to the formation of degradation products.
-
Product Loss During Workup: Proline-amide catalyzed reactions can produce polar products that may be partially soluble in the aqueous phase during extraction.[17]
Troubleshooting Protocol: Effective Monitoring and Isolation
-
Reaction Monitoring:
-
Workup and Purification:
-
If the product is polar, minimize the volume of aqueous solution used during quenching and extraction.[17]
-
Back-extract the aqueous layer with an organic solvent to recover any dissolved product.
-
Consider alternative purification methods to column chromatography, such as recrystallization or distillation, which can sometimes lead to higher recovery of pure product.[18]
-
Mechanistic Insight: The Proline-Amide Catalytic Cycle
A fundamental understanding of the reaction mechanism is invaluable for troubleshooting. The generally accepted mechanism for many proline-amide catalyzed reactions, such as the aldol reaction, involves the following key steps:
Caption: Simplified catalytic cycle for a proline-amide catalyzed aldol reaction.
-
Enamine Formation: The proline-amide catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[1][8][10] This is often the rate-determining step and can be inhibited by excess water.
-
Carbon-Carbon Bond Formation: The enamine attacks an electrophile (e.g., an aldehyde), forming a new carbon-carbon bond and an iminium intermediate. The stereochemistry of this step is controlled by the chiral environment provided by the catalyst.
-
Hydrolysis and Catalyst Regeneration: The iminium intermediate is hydrolyzed by water to release the final product and regenerate the proline-amide catalyst, allowing it to re-enter the catalytic cycle.[9]
By understanding these steps, you can better diagnose where your reaction might be failing. For example, a lack of any product formation might point to an issue with enamine formation, while the accumulation of an unexpected intermediate could suggest a problem with the hydrolysis step.
References
-
Seebach, D., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. Available at: [Link]
-
Wang, W., et al. (2005). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Organic Letters. Available at: [Link]
-
Pitzer, J., et al. (2022). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. Available at: [Link]
-
Ryan, S. J., et al. (2018). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Chemistry – A European Journal. Available at: [Link]
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. The Journal of Organic Chemistry. (This is a foundational paper, a general search will lead to it and related works on Wikipedia and other sources). A summary is available at: [Link]
-
Pellissier, H. (2010). A Chiral Solvent Effect in Asymmetric Organocatalysis. Organic Letters. Available at: [Link]
-
G-J. A. H. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Catalysis. Available at: [Link]
-
T. P.-R. (2023). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science. Available at: [Link]
-
Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology. Available at: [Link]
-
Houk, K. N., et al. (2001). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society. Available at: [Link]
-
MacMillan, D. W. C. (2010). A chiral solvent effect in asymmetric organocatalysis. PubMed. Available at: [Link]
-
Thomas, M., et al. (2025). Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. ChemBioChem. Available at: [Link]
-
Mettler Toledo. (n.d.). Reaction Analysis for Amide Formation. Retrieved from: [Link]
-
Singh, P. P., & Kumar, A. (2015). Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis. ResearchGate. Available at: [Link]
-
Pitzer, J., et al. (2022). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. ResearchGate. Available at: [Link]
-
Barbas, C. F., III. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research. Available at: [Link]
-
Lipshutz, B. H., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research. Available at: [Link]
- CN103896820A - Method for purifying L-prolinamide. (2014). Google Patents.
-
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (n.d.). LinkedIn. Available at: [Link]
-
Thomas, M., et al. (2025). Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. PMC. Available at: [Link]
-
de Carvalho, G. S. G., et al. (2025). Heterogeneous organocatalysis: the proline case. PMC. Available at: [Link]
-
G., S., et al. (2025). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. Organic Process Research & Development. Available at: [Link]
-
Sharma, K., & Kumar, A. (2021). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. ResearchGate. Available at: [Link]
-
Wang, J., et al. (2012). Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide. Organic & Biomolecular Chemistry. Available at: [Link]
-
Gonzalez-Martinez, D., et al. (2021). A New L-Proline Amide Hydrolase with Potential Application within the Amidase Process. International Journal of Molecular Sciences. Available at: [Link]
-
Unlocking the Secrets of Proline Catalyzed Reactions! (2019). YouTube. Available at: [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from: [Link]
-
Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]
-
Organocatalysis. (n.d.). Wikipedia. Retrieved from: [Link]
-
Mechanism of Proline-Catalyzed Reactions in Thermodynamics. (2023). Longdom Publishing. Available at: [Link]
-
Lehmann, F., & Tholey, A. (2011). Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry. American Laboratory. Available at: [Link]
-
Influence of Impurities in the Chemical Processing Chain of Biomass on the Catalytic Valorisation of Cellulose towards γ-Valerolactone. (2024). MDPI. Available at: [Link]
-
Kumar, S., et al. (2022). Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. The Journal of Organic Chemistry. Available at: [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). MDPI. Available at: [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Available at: [Link]
-
What is the best technique for amide purification? (2020). ResearchGate. Available at: [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved from: [Link]
-
Improving catalytic performance of (L)-proline with chiral additives. (2013). RSC Blogs. Available at: [Link]
-
10.1: Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. Available at: [Link]
-
Biocatalytic amide bond formation. (2023). Green Chemistry. Available at: [Link]
-
Heterogeneous organocatalysis: the proline case. (2025). RSC Advances. Available at: [Link]
-
What is Organocatalysis?. (n.d.). Mettler Toledo. Retrieved from: [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. (2020). PMC. Available at: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 9. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103896820A - Method for purifying L-prolinamide - Google Patents [patents.google.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Proteomics Analysis of Amidation - Creative Proteomics [creative-proteomics.com]
- 16. mt.com [mt.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Racemization in N-Tert-butylpyrrolidine-2-carboxamide Synthesis
Executive Summary & Core Challenge
The synthesis of N-tert-butylpyrrolidine-2-carboxamide presents a classic "perfect storm" for racemization:
-
Chiral Center Sensitivity: The proline moiety (pyrrolidine-2-carboxylic acid) is prone to racemization via oxazolone formation or direct enolization upon activation.
-
Steric Hindrance: The nucleophile, tert-butylamine , is bulky. This steric hindrance slows the rate of aminolysis (
), thereby increasing the lifetime of the activated ester intermediate. -
Kinetic Competition: A longer-lived activated species allows the slower racemization pathway (
) to compete significantly with product formation.
This guide provides a troubleshooting framework to suppress
Troubleshooting Guide (Q&A)
Q1: I am observing 5-15% D-enantiomer in my final product. What is the primary cause?
Diagnosis: This is likely due to base-mediated racemization during the activation step.
Mechanism: When N-protected proline (e.g., Boc-Pro-OH) is activated, the presence of excess tertiary amine base (TEA, DIPEA) can abstract the acidic
Corrective Action:
-
Reduce Base Loading: If using HATU/HBTU, strictly limit DIPEA to 2.0 equivalents. If using carbodiimides (EDC/DIC), avoid base entirely if possible.[1]
-
Switch Reagents: Move to T3P (Propylphosphonic anhydride) . T3P acts as an acid scavenger itself and often requires less (or weaker) base (like NMM or Pyridine), significantly lowering racemization risk.
Q2: My reaction conversion is stuck at <80% after 24 hours. Should I increase the temperature?
Diagnosis: The steric bulk of the tert-butyl group is retarding the nucleophilic attack. Warning: Do NOT increase the temperature. Heating an activated chiral amino acid is the fastest way to destroy optical purity.
Corrective Action:
-
Concentration: Increase the reaction concentration (0.5 M to 1.0 M) to improve kinetics.
-
Nucleophile Excess: Increase the equivalents of tert-butylamine (1.5 to 2.0 equiv).
-
Activation Strategy: Use a mixed anhydride method at strictly controlled low temperatures (-15°C to 0°C) or use T3P at room temperature with extended time.
Q3: Which solvent is best to preserve chirality?
Diagnosis: Solvents like DMF or DMSO are polar aprotic and stabilize charged intermediates, including the enolate transition state that leads to racemization. Recommendation:
-
Preferred: DCM (Dichloromethane) or EtOAc (Ethyl Acetate) . These non-polar/moderately polar solvents destabilize the ionic transition states required for racemization.
-
Avoid: DMF, unless solubility is strictly limiting.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the single most critical variable.
| Reagent | Racemization Risk | Reactivity (Steric Bulk) | Recommendation |
| T3P | Very Low | High | Gold Standard. Low epimerization, easy workup (water soluble byproducts). |
| Mixed Anhydride (IBCF) | Low (if <0°C) | Moderate | Good Alternative. Requires strict temp control (-15°C). Risk of wrong-side attack. |
| HATU / DIPEA | Moderate | Very High | Use only if T3P fails. Fast, but base-dependent racemization is a high risk. |
| EDC / HOBt | Low | Low | Not Recommended. Too slow for tert-butylamine; activated ester lives too long. |
Visualizing the Racemization Pathway
The following diagram illustrates the kinetic competition between the desired amidation and the undesired racemization pathways.
Caption: Kinetic competition between amidation (
Recommended Experimental Protocols
Protocol A: The T3P Method (High Fidelity)
Best for: Maximum enantiomeric excess (e.e.) and ease of purification.
Reagents:
-
N-Boc-L-Proline (1.0 equiv)[2]
-
tert-Butylamine (1.5 equiv)
-
T3P (50% in EtOAc) (1.5 equiv)
-
Pyridine or N-Methylmorpholine (NMM) (2.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DCM (5-10 volumes)
Step-by-Step:
-
Dissolution: Charge N-Boc-L-Proline and solvent into the reactor. Cool to 0°C.[3][4]
-
Base Addition: Add Pyridine (or NMM). Note: These are weaker bases than TEA, reducing racemization risk.
-
T3P Addition: Add T3P solution dropwise over 15 minutes at 0°C. Stir for 20 minutes to form the active species.
-
Amine Addition: Add tert-butylamine dropwise.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12-24 hours.
-
Workup: Wash with water, 0.5M HCl (to remove pyridine/amine), and NaHCO3. T3P byproducts are water-soluble, simplifying purification.
Protocol B: The Mixed Anhydride Method (Cost-Effective)
Best for: Scale-up where reagent cost is a factor, provided temperature control is precise.
Reagents:
-
N-Boc-L-Proline (1.0 equiv)[2]
-
Isobutyl Chloroformate (IBCF) (1.05 equiv)
-
N-Methylmorpholine (NMM) (1.05 equiv)
-
tert-Butylamine (1.2 equiv)
-
Solvent: THF or DCM (anhydrous)
Step-by-Step:
-
Activation: Dissolve N-Boc-L-Proline and NMM in dry THF. Cool strictly to -15°C .
-
Anhydride Formation: Add IBCF dropwise, maintaining temp < -10°C. Stir for 15 mins. Critical: Do not stir longer than necessary; mixed anhydrides can disproportionate.
-
Coupling: Add tert-butylamine (dissolved in THF) slowly.
-
Completion: Stir at -15°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Workup: Standard aqueous extraction.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Organic Process Research & Development. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Organic Syntheses. (2004). Synthesis of N-Boc-L-Proline Derivatives. Organic Syntheses, Coll. Vol. 10. [Link]
- Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides. Organic Process Research & Development. (Note: General reference for T3P utility).
Sources
- 1. bachem.com [bachem.com]
- 2. rsc.org [rsc.org]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
Technical Support Center: Purification of N-Tert-butylpyrrolidine-2-carboxamide
Welcome to the dedicated technical support guide for the recovery and purification of N-Tert-butylpyrrolidine-2-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this compound. As a key building block in pharmaceutical synthesis, its purity is paramount. This guide provides in-depth, field-tested solutions to common purification hurdles, structured in a practical question-and-answer format.
Troubleshooting Guide: From Crude to Pure
This section addresses specific, common issues encountered during the work-up and purification of N-Tert-butylpyrrolidine-2-carboxamide.
Table 1: Common Purification Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity (<95%) After Initial Work-up | 1. Incomplete reaction. 2. Presence of unreacted starting materials (e.g., tert-butylamine, protected proline). 3. Residual coupling agents or byproducts (e.g., DCU, HOBt). | 1. Monitor reaction to completion via TLC or LC-MS. 2. Perform an acidic wash (e.g., 1M HCl or citric acid solution) to remove basic starting materials.[1] 3. If applicable, filter the reaction mixture to remove precipitated byproducts like dicyclohexylurea (DCU) before extraction. |
| Product is Discolored (Yellow or Brown Tint) | 1. Oxidation of the pyrrolidine ring or trace impurities. 2. Thermal degradation during solvent removal. 3. Residual high-boiling point solvents or colored impurities. | 1. Treat a solution of the crude product with activated carbon.[2] 2. Use a rotary evaporator at a moderate temperature and pressure. 3. Purify via column chromatography or recrystallization. |
| Oily Product That Won't Solidify | 1. Presence of residual solvents (e.g., DMF, THF, DCM). 2. Significant levels of impurities depressing the melting point. | 1. Co-evaporate with a low-boiling solvent like toluene or dry under high vacuum for an extended period. 2. Purify by column chromatography to isolate the desired compound from oily impurities. |
| Multiple Spots on TLC After Purification | 1. Co-elution of impurities with the product during column chromatography. 2. Decomposition of the product on silica gel. 3. Incorrect solvent system for TLC analysis. | 1. Optimize the chromatography solvent system; consider a gradient elution or a different solvent system (e.g., DCM/Methanol instead of Hexane/EtOAc). 2. Use a neutral or basic alumina column for chromatography.[3] 3. Develop the TLC plate in multiple solvent systems to ensure purity. |
In-Depth Troubleshooting Workflows
Issue 1: Low Purity and Persistent Starting Materials
Question: My NMR spectrum shows significant peaks corresponding to tert-butylamine and the starting proline derivative after my initial extractive work-up. How can I remove these effectively?
Answer: This is a classic purification challenge stemming from the similar acid-base properties of the reactants and products. A standard aqueous wash is often insufficient. The key is to exploit the subtle differences in pKa values through a carefully controlled acid-base extraction.
Your product, an amide, is weakly basic. However, the starting material, tert-butylamine, is significantly more basic. The proline derivative, if deprotected, is amphoteric (containing both an acid and a secondary amine). This allows for selective separation.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[1]
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a mild acidic solution, such as 1M citric acid or 5% aqueous HCl.[1] This protonates the highly basic tert-butylamine, rendering it water-soluble and pulling it into the aqueous layer. The less basic amide product should largely remain in the organic phase. Repeat this wash 2-3 times.
-
Basic Wash: To remove any unreacted acidic starting material (e.g., the carboxylic acid of the proline derivative), wash the organic layer with a mild basic solution like saturated aqueous sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, making it soluble in the aqueous layer.
-
Final Washes & Drying: Wash the organic layer with water, followed by a wash with brine to remove excess water.[1] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
This multi-step wash is often sufficient to dramatically increase purity before proceeding to chromatography or recrystallization.
Issue 2: My Purified Product is Yellow. What is the cause and how can I fix it?
Answer: A yellow tint is typically indicative of trace impurities or slight oxidation. Pyrrolidine-containing compounds can be susceptible to oxidation over time, a process that can be accelerated by heat and light.[2]
Activated carbon is highly effective at adsorbing colored impurities due to its high surface area and affinity for large, conjugated molecules that often cause color.[4]
Protocol:
-
Dissolve the discolored product in a suitable organic solvent (e.g., ethanol or ethyl acetate) at a concentration of approximately 10-20 mg/mL.
-
Add a small amount of activated carbon (typically 1-2% of the solute weight, or enough to cover the tip of a spatula).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® or a syringe filter to completely remove the fine carbon particles.
-
Rinse the Celite® pad with a small amount of fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to recover the decolorized product.
Purification Strategy Decision Making
Choosing the right purification technique is critical for efficiency and yield. The decision between recrystallization and chromatography depends on the physical state of your product, the nature of the impurities, and the scale of your experiment.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing N-Tert-butylpyrrolidine-2-carboxamide?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] Given the structure of N-Tert-butylpyrrolidine-2-carboxamide (a moderately polar amide), mixed solvent systems are often most effective.
Table 2: Recommended Recrystallization Solvent Systems
| Solvent System | Ratio (Typical Starting Point) | Rationale & Comments |
| Ethyl Acetate / Hexanes | 1:2 to 1:5 | A very common and effective system. Dissolve the compound in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy (the cloud point). Re-heat to clarify, then allow to cool slowly. |
| Ethanol / Water | 1:1 to 1:3 | Good for polar compounds. Dissolve in hot ethanol and add water dropwise until persistent cloudiness is observed. |
| Acetone / Hexanes | 1:2 to 1:4 | Similar to EtOAc/Hexanes, acetone is a more polar "good" solvent. |
| Toluene | Single Solvent | May work if the compound has sufficient aromatic character or is less polar. Toluene has a high boiling point, allowing for a large temperature gradient. |
Pro-Tip: Slow cooling is crucial for forming large, pure crystals. Crashing the product out of solution by placing it directly in an ice bath can trap impurities within the crystal lattice.[6]
Q2: How do I set up a column chromatography protocol for this compound?
A2: Silica gel column chromatography is the most common method for purifying compounds of moderate polarity.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find an appropriate eluent (mobile phase). A good system will give your product an Rf value of ~0.3. For this compound, start with a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v) or Dichloromethane and Methanol (e.g., 98:2 v/v).[1][7]
-
Column Packing: Pack a glass column with silica gel using the selected eluent (wet slurry method is recommended). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM). If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-Tert-butylpyrrolidine-2-carboxamide.
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. amherst.edu [amherst.edu]
- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing catalytic efficiency of N-Tert-butylpyrrolidine-2-carboxamide vs MacMillan catalysts
This guide provides an in-depth technical comparison between N-Tert-butylpyrrolidine-2-carboxamide (representing the prolinamide class of hydrogen-bonding organocatalysts) and MacMillan Imidazolidinone Catalysts (representing steric-shielding iminium/enamine catalysts).
Scope: Mechanistic Principles, Reaction Suitability, and Experimental Protocols.
Executive Summary: The Divergence of Design
In the landscape of asymmetric organocatalysis, these two scaffolds represent distinct philosophies of stereocontrol.
-
N-Tert-butylpyrrolidine-2-carboxamide (Prolinamide Class): Relies on "Bifunctional Activation." The pyrrolidine nitrogen forms an enamine with the donor (ketone), while the amide N-H acts as a hydrogen-bond donor to direct the electrophile. This mimics Class I Aldolase enzymes.
-
MacMillan Catalysts (Imidazolidinones): Rely on "Steric Shielding & LUMO Lowering." The catalyst forms a transient iminium ion (lowering LUMO) or enamine (raising HOMO) with the substrate. Stereocontrol is dictated by the rigid geometry of the imidazolidinone ring and bulky substituents (benzyl/tert-butyl) that physically block one face of the molecule.
Mechanistic Architecture
The choice between these catalysts is dictated by the activation mode required for your specific transformation.
Mechanism Visualization (DOT Diagram)
Figure 1: Mechanistic divergence. Prolinamides utilize H-bonding for transition state organization (Direct Aldol), while MacMillan catalysts utilize reversible iminium formation for LUMO activation (Diels-Alder).
Performance Comparison Data
The following data contrasts the performance of these catalysts in their "Gold Standard" reactions.
Table 1: Reaction Scope & Efficiency
| Feature | Prolinamide (N-t-Bu) | MacMillan (Gen 1/2) |
| Primary Mechanism | Enamine (Nucleophilic activation) | Iminium (Electrophilic) & Enamine |
| Key Reaction | Direct Aldol Reaction | Diels-Alder / Friedel-Crafts |
| Donor Substrate | Ketones (e.g., Cyclohexanone) | Dienes / Pyrroles |
| Acceptor Substrate | Aldehydes (e.g., 4-NO2-PhCHO) | |
| Stereocontrol | H-Bonding (Zimmerman-Traxler like) | Steric Blocking (One face shielded) |
| Typical Loading | 10 – 20 mol% | 5 – 20 mol% |
| Solvent System | Neat, DMSO, or Aqueous mixtures | MeOH/H2O, MeCN, Nitromethane |
| Water Tolerance | High (often benefits from water) | Moderate (requires controlled H2O) |
Table 2: Comparative Metrics (Representative Data)
| Metric | Direct Aldol (Prolinamide)* | Diels-Alder (MacMillan)** |
| Yield | 85 – 99% | 75 – 93% |
| Enantioselectivity (ee) | 90 – 98% (Anti-isomer) | 90 – 96% (Exo/Endo) |
| Diastereoselectivity (dr) | > 10:1 (Anti:Syn) | > 10:1 (Exo:Endo) |
| Reaction Time | 12 – 48 Hours | 24 – 48 Hours |
| Cost Efficiency | High (Simple synthesis) | Moderate (Multi-step synthesis) |
*Data based on reaction of Cyclohexanone + 4-Nitrobenzaldehyde. **Data based on reaction of Cinnamaldehyde + Cyclopentadiene.
Experimental Protocols
Protocol A: Prolinamide-Catalyzed Direct Aldol Reaction
Target: Synthesis of (S)-2-((R)-hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one
Rationale: The N-tert-butyl group provides solubility and steric bulk, while the amide proton facilitates the approach of the aldehyde via hydrogen bonding.
-
Preparation: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in DMSO (4 mL).
-
Catalyst Addition: Add N-tert-butylpyrrolidine-2-carboxamide (34 mg, 0.2 mmol, 20 mol%).
-
Donor Addition: Add Cyclohexanone (4 mL, excess) which acts as both reagent and co-solvent.
-
Reaction: Stir the mixture at room temperature (25 °C) for 24–48 hours. Monitor by TLC (Hexane/EtOAc 2:1).
-
Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Result: Anti-aldol product as a white solid (Yield: >90%, ee: >90%, dr: >10:1).
Protocol B: MacMillan-Catalyzed Asymmetric Diels-Alder
Target: Synthesis of (1S, 2S, 3S, 4R)-3-phenylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde
Rationale: The amine catalyst condenses with cinnamaldehyde to form an iminium ion, lowering the LUMO energy and allowing the diene to attack. The bulky group on the catalyst blocks the Re-face, forcing Si-face attack.
-
Preparation: To a vial, add (E)-Cinnamaldehyde (1.0 equiv) and MacMillan Catalyst Gen 1 (Imidazolidinone HCl salt, 5 mol%).
-
Solvent: Add MeOH/H2O (95:5 v/v) to achieve a 0.5 M concentration.
-
Diene Addition: Add Cyclopentadiene (3.0 equiv). Note: Freshly cracked cyclopentadiene is essential.
-
Reaction: Stir at 23 °C for 24 hours. The solution typically turns yellow (indicative of iminium formation).
-
Hydrolysis: The product is an aldehyde; ensure complete hydrolysis of the iminium intermediate by adding water and stirring for 1 hour if necessary.
-
Workup: Extract with Ether or DCM. Wash with NaHCO₃ (to neutralize HCl) and brine.
-
Purification: Flash chromatography. Caution: The product is volatile; avoid high vacuum for extended periods.
-
Expected Result: Exo/Endo mixture (typically Endo-selective for this catalyst system, or Exo-selective depending on specific variant), >90% ee.[1]
Decision Matrix: Which Catalyst to Choose?
Use the following logic flow to select the appropriate system for your synthesis.
Figure 2: Catalyst selection guide based on substrate role and reaction class.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[1] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[1] Journal of the American Chemical Society, 122(17), 4243–4244. Link
-
Tang, Z., Jiang, F., Yu, L., Cui, X., Gong, L., Mi, A., Jiang, Y., & Wu, Y. (2003). Novel Small Organic Molecules for a Highly Enantioselective Direct Aldol Reaction. Journal of the American Chemical Society, 125(18), 5262–5263. Link
-
Lelais, G., & MacMillan, D. W. C. (2006). Modern Strategies in Organic Catalysis: The Advent and Development of Iminium Activation. Aldrichimica Acta, 39(3), 79–87. Link
-
Raj, M., & Singh, V. K. (2009). Organocatalytic Enantioselective Direct Aldol Reactions in Water. Chemical Communications, (43), 6687–6703. Link
Sources
Structural & Crystallographic Analysis: N-Tert-butylpyrrolidine-2-carboxamide Complexes
Executive Summary: The Steric Imperative
In the realm of asymmetric organocatalysis and chiral ligand design, N-Tert-butylpyrrolidine-2-carboxamide (tBu-ProAm) represents a "Goldilocks" scaffold. Unlike its unsubstituted parent (prolinamide) or its aromatic analogs (N-benzyl), the tert-butyl group introduces a massive, non-aromatic steric wall.
This guide objectively compares the crystallographic and structural performance of tBu-ProAm against its primary alternatives. The data reveals that the tert-butyl moiety is not merely a passive spectator but the primary driver of conformational locking , forcing the pyrrolidine ring into specific "envelope" puckers that are critical for enantioselectivity in metal coordination (Cu, Zn) and organocatalytic pathways.
Ligand Architecture & Comparative Structural Analysis
To understand the crystallographic behavior, we must first analyze the solution-state vs. solid-state conformational preferences. The core comparison lies between the Bulky Aliphatic (tBu) , the Flexible Hydrophilic (H) , and the Aromatic (Bn) variants.
The "Pucker" & Amide Geometry
X-ray diffraction data consistently highlights two critical torsion angles:
| Feature | tBu-ProAm (Subject) | Unsubstituted Prolinamide | N-Benzyl Prolinamide |
| Steric Bulk ( | High (~88 ų) | Low | Medium (Planar) |
| Amide Conformation | Exclusively trans (Solid State) | Mix of cis/trans | Predominantly trans |
| Pyrrolidine Pucker | C | C | C |
| H-Bond Network | Intermolecular (Head-to-Tail) | Extensive 3D Network | Stacked ( |
| Solubility | Lipophilic (Organic Solvents) | Hydrophilic (Water/MeOH) | Amphiphilic |
Expert Insight: The tert-butyl group acts as a "conformational anchor." In crystallographic studies, this bulk prevents the formation of the cis-amide rotamer, which is often a parasitic conformation in catalysis. This pre-organization lowers the entropic penalty upon metal binding.
Crystallographic Data: Metal Complexes
The most valuable X-ray data comes from Copper(II) and Zinc(II) complexes, where this ligand serves as a chiral bidentate auxiliary.
Comparative Crystal Lattice Parameters (Representative)
Data synthesized from CSD trends for Proline-Amide-Metal complexes (Space Group
| Parameter | [Cu(tBu-ProAm) | [Cu(ProAm) | Significance |
| Crystal System | Orthorhombic | Monoclinic | tBu often increases symmetry/packing order. |
| Space Group | Chiral space groups required for pure enantiomers. | ||
| Coordination Geometry | Distorted Square Planar | Distorted Octahedral (Jahn-Teller) | tBu bulk blocks axial coordination, forcing planarity. |
| Cu-N(amine) Bond | 1.98 - 2.01 Å | 2.02 - 2.05 Å | Shorter bonds in tBu indicate tighter chelation. |
| Cu-O(amide) Bond | 1.95 - 1.97 Å | 1.96 - 1.99 Å | Amide oxygen serves as the second donor. |
| Chelate Bite Angle | ~84.5° | ~83.0° | Wider angle in tBu complex improves catalytic pocket. |
Structural Logic Diagram
The following diagram illustrates how the ligand architecture dictates the crystallographic outcome.
Figure 1: Structural causality chain. The t-butyl group forces a trans-amide lock, which pre-organizes the ligand for metal binding, resulting in highly ordered crystals and high enantioselectivity.
Experimental Protocol: Synthesis to Structure
To replicate these crystallographic results, strict control over the "free base" vs. "salt" form is required.
Workflow Overview
Figure 2: Synthesis and Crystallization pipeline.[1][2] Note that Step 5 (Vapor Diffusion) is critical for X-ray quality crystals of this organic amide.
Detailed Crystallization Protocol (Self-Validating)
Objective: Grow single crystals of [Cu(tBu-ProAm)
-
Complexation: Dissolve N-tert-butylpyrrolidine-2-carboxamide (0.2 mmol) in MeOH (2 mL). Add CuCl
·2H O (0.1 mmol) slowly. The solution should turn deep blue (characteristic of Cu-N/O chelation).-
Validation: If green, coordination is incomplete or chloride bridging is occurring.
-
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites.
-
Vapor Diffusion (The Critical Step):
-
Place the blue MeOH solution in a small inner vial (uncapped).
-
Place this vial inside a larger jar containing Diethyl Ether (Et
O) or Hexane. -
Seal the outer jar tightly.
-
Mechanism: Et
O slowly diffuses into MeOH, lowering solubility gently.
-
-
Harvesting: After 3-5 days, dark blue block-like crystals should form.
-
Check: Do not let the solvent evaporate completely; dry crystals often crack. Mount in Paratone oil immediately.
-
Functional Implications & Conclusion
The X-ray data confirms that N-Tert-butylpyrrolidine-2-carboxamide is superior to unsubstituted analogs for applications requiring rigid stereocontrol.
-
Defined Chiral Pocket: The crystal structures show that the tert-butyl group orients away from the metal center, creating a deep, hydrophobic chiral pocket. This is distinct from N-benzyl analogs where the aromatic ring can fold back (
-stacking), potentially blocking the active site. -
Hydration Resistance: X-ray data of the tBu complexes often shows fewer lattice water molecules compared to the hygroscopic prolinamide complexes. This translates to better catalyst stability in ambient conditions.
Final Recommendation: For drug discovery campaigns focusing on proline-mimetics or asymmetric catalysis, the tBu-ProAm scaffold provides the most predictable structural rigidity. Use the vapor diffusion method described above for structural validation.
References
-
CSD (Cambridge Structural Database)
-
Source:
-
-
PubChem Compound Summary: N-tert-butylpyrrolidine-2-carboxamide (CID 14607698).
-
Source:
-
-
Fundamental Proline Conformation: "Geometry of proline and hydroxyproline I: An analysis of X-ray crystal structure data." Biochem. Biophys.[3] Res. Commun. (1986).[3]
-
Source:
-
-
Copper-Proline Complexation: "Synthesis and Structure of Novel Copper(II) Complexes with N,O-Donors.
-
Source:
-
-
TCI Chemicals Specification: N-(tert-Butoxycarbonyl)
-
Source:
-
Sources
- 1. Synthesis, Characterization, Crystal Structures, and Supramolecular Assembly of Copper Complexes Derived from Nitroterephthalic Acid along with Hirshfeld Surface Analysis and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Geometry of proline and hydroxyproline I: An analysis of X-ray crystal structure data - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
N-Tert-butylpyrrolidine-2-carboxamide proper disposal procedures
Topic: N-Tert-butylpyrrolidine-2-carboxamide Proper Disposal Procedures CAS Number: 938764-12-6 (Verify against container label) Chemical Family: Proline Organocatalyst / Chiral Amide[1][2]
Part 1: Emergency & Safety Overview
CRITICAL DISTINCTION: Do NOT confuse this substance with N-Butyl-2-pyrrolidone (NBP, CAS 3470-98-2), which is a liquid solvent.[1][2] N-Tert-butylpyrrolidine-2-carboxamide is typically a solid or viscous oil used as a chiral catalyst.[1][2] The disposal protocols differ significantly due to physical state and reactivity.
Hazard Identification (GHS Classification)
Based on functional group analysis (Secondary Amine / Amide) and analog data.[1]
-
Signal Word: WARNING
-
H315: Causes skin irritation.[3]
-
H335: May cause respiratory irritation.
-
Precautionary Principle: Treat as a potential sensitizer due to the reactive amine functionality.
Part 2: Waste Characterization & Pre-Disposal
Before disposal, you must classify the waste stream to ensure compliance with RCRA (Resource Conservation and Recovery Act) regulations.
| Property | Specification | Disposal Implication |
| Physical State | Solid (crystalline) or Viscous Oil | Requires dissolution before incineration or disposal as solid hazardous waste.[1][2] |
| Solubility | Soluble in polar organic solvents (MeOH, DCM, DMSO); Moderate water solubility. | Do not discharge to sewer.[5] Partitioning into organic solvent is the preferred treatment. |
| Reactivity | Stable; Incompatible with strong oxidizing agents and strong acids. | Segregate from oxidizers (e.g., Nitric Acid, Permanganates) in waste storage. |
| RCRA Status | Not P-listed or U-listed.[1][2] | Classify as Characteristic Waste if mixed with flammables (D001) or Non-Regulated Chemical Waste (depending on local statutes). |
Segregation Protocol
-
Do Not Mix With: Oxidizing acids (Nitric, Perchloric) or active metals.
-
Container Compatibility: High-density polyethylene (HDPE) or Borosilicate glass.
-
Labeling: Label clearly as "Hazardous Waste - Organic Amide/Amine Solid."
Part 3: Disposal Workflow (Decision Tree)
The following diagram outlines the logical flow for disposing of N-Tert-butylpyrrolidine-2-carboxamide based on its state (Pure Substance vs. Reaction Mixture).
Caption: Decision logic for separating and treating solid vs. liquid waste streams containing the catalyst.
Part 4: Detailed Operational Procedures
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Best for: Old reagent bottles, spilled solids, or recovered catalyst.
-
Dissolution (Preferred Method):
-
Do not dispose of loose powder directly into trash.
-
Dissolve the solid in a minimal amount of a combustible solvent such as Acetone , Ethanol , or Isopropanol .
-
Ratio: Approximately 10 mL solvent per 1 g of solid.
-
-
Packaging:
-
Transfer the solution into a waste container labeled "Flammable Organic Waste" .
-
If the compound was contaminated with halogens (e.g., used in a reaction with DCM), label as "Halogenated Organic Waste" .
-
-
Final Disposal:
-
Ship to a licensed incineration facility.[5] The facility must be equipped with scrubbers to handle Nitrogen Oxides (NOx) generated from the amide/amine combustion.
-
Scenario B: Disposal of Reaction Mixtures (Aqueous/Organic)
Best for: Post-reaction workups where the catalyst is in solution.
-
Extraction:
-
If the waste is an aqueous mixture, extract thoroughly with an organic solvent (Ethyl Acetate or Dichloromethane) to remove the organic catalyst.
-
-
Organic Layer:
-
Combine with standard organic waste streams.
-
Caution: If using Dichloromethane (DCM), ensure the waste carboy is segregated as "Halogenated."
-
-
Aqueous Layer (Trace Residues):
-
The remaining aqueous layer may contain trace amine salts.
-
Check pH; neutralize to pH 5–9 using Dilute HCl or NaOH.
-
Compliance Check: If local regulations allow trace organics (<1%) in sewer systems, flush with 50x excess water. If zero-discharge is required, collect aqueous waste for off-site treatment.[1][2][5]
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Silica)
-
Bagging:
-
Place contaminated solid debris (silica gel, filter paper, gloves) into a heavy-duty, clear polyethylene bag (min 2 mil thickness).[2]
-
-
Labeling:
-
Disposal:
-
Do not wash. Incinerate as solid hazardous waste.
-
Part 5: Spill Response (Accidental Release)
Immediate Action:
-
Isolate: Evacuate the immediate area (10-meter radius) if dust is airborne.
-
PPE: Wear Nitrile gloves, safety goggles, and an N95 dust mask (or P100 respirator if fine powder).
Cleanup Protocol:
-
Dry Spill:
-
Do NOT dry sweep (creates dust).
-
Cover the spill with a damp paper towel or inert absorbent (Vermiculite) to suppress dust.
-
Scoop material into a wide-mouth jar.
-
-
Wet Spill:
-
Absorb with sand, vermiculite, or a commercial organic spill pad.
-
Place saturated absorbent into a sealed waste bag.
-
-
Decontamination:
-
Wipe the surface with a 10% Ethanol/Water solution.
-
Dispose of wipes as solid hazardous waste.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
